molecular formula C13H17ClN4 B2380195 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2199034-76-7

2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2380195
CAS No.: 2199034-76-7
M. Wt: 264.76
InChI Key: NDPQVSLJAPIXKC-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a cyclopropyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclopropyl group is then attached to the octahydropyrrolo[3,4-c]pyrrole ring through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a five-membered ring structure.

    Pyrrolidine: A saturated analog of pyrrole with a similar ring structure.

    Indole: Contains a fused benzene and pyrrole ring, exhibiting diverse biological activities.

Uniqueness

2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the presence of both pyrimidine and cyclopropyl groups. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPQVSLJAPIXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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